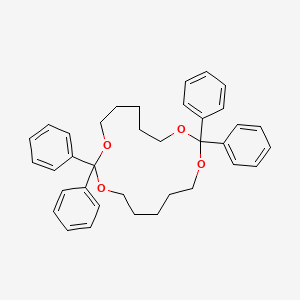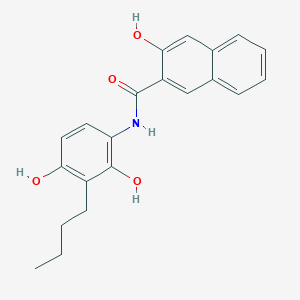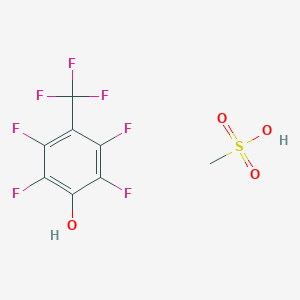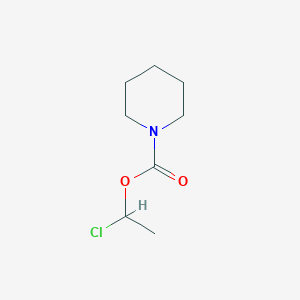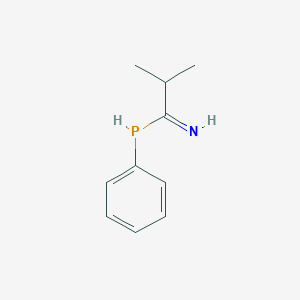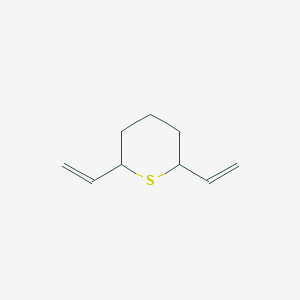
2,6-Diethenylthiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethenylthiane is an organic compound characterized by the presence of two ethenyl groups attached to a thiane ring Thiane is a six-membered ring containing one sulfur atom and five carbon atoms The ethenyl groups are positioned at the 2 and 6 locations on the ring, making this compound a unique derivative of thiane
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethenylthiane typically involves the alkylation of thiane with ethenyl halides. One common method is the reaction of thiane with ethenyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethenylthiane undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding alkane derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: The ethenyl groups can participate in nucleophilic substitution reactions, where nucleophiles like thiols or amines replace the ethenyl groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Thiols, amines, sodium hydride
Major Products:
Oxidation: Epoxides, diols
Reduction: Alkane derivatives
Substitution: Thioethers, amines
Scientific Research Applications
2,6-Diethenylthiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2,6-Diethenylthiane depends on its chemical reactivity. The ethenyl groups can undergo polymerization or cross-linking reactions, leading to the formation of complex structures. In biological systems, its derivatives may interact with cellular targets, disrupting normal cellular functions and leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2,6-Dimethylaniline: An aromatic amine with methyl groups at the 2 and 6 positions.
2,6-Dihydroxynaphthalene: A naphthalene derivative with hydroxyl groups at the 2 and 6 positions.
2,6-Dicarboxynaphthalene: A naphthalene derivative with carboxyl groups at the 2 and 6 positions.
Comparison: 2,6-Diethenylthiane is unique due to the presence of ethenyl groups on a thiane ring, which imparts distinct reactivity and properties compared to its analogs
Properties
CAS No. |
89921-99-3 |
|---|---|
Molecular Formula |
C9H14S |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
2,6-bis(ethenyl)thiane |
InChI |
InChI=1S/C9H14S/c1-3-8-6-5-7-9(4-2)10-8/h3-4,8-9H,1-2,5-7H2 |
InChI Key |
IROHATPJUSGREY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCC(S1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
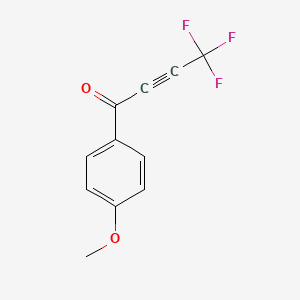
![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)

![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
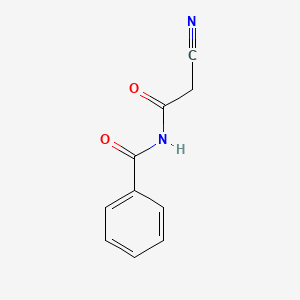
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
